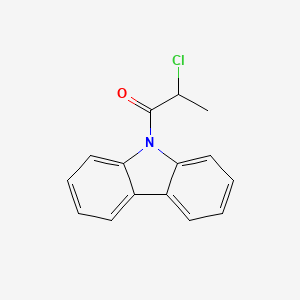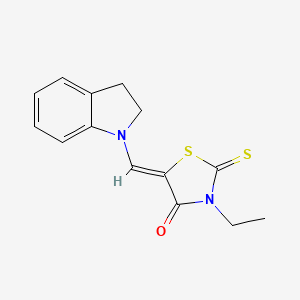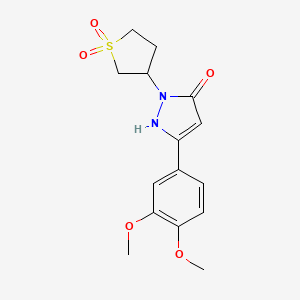
1-Carbazol-9-yl-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Carbazol-9-yl-2-chloropropan-1-one is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability . This compound has a molecular formula of C15H12ClNO and is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Carbazol-9-yl-2-chloropropan-1-one typically involves the reaction of carbazole with 2-chloropropan-1-one under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the carbazole attacks the carbonyl carbon of 2-chloropropan-1-one, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Carbazol-9-yl-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-Carbazol-9-yl-2-chloropropan-1-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Carbazol-9-yl-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes involved in critical cellular processes, thereby affecting cell function and viability . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Carbazol-9-yl-2-chloropropan-1-one can be compared with other similar compounds, such as:
1-Carbazol-9-yl-3-chloropropan-2-ol: This compound has a similar structure but with an additional hydroxyl group, which can affect its reactivity and applications.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Known for its use as a photoredox catalyst, this compound has multiple carbazole units and is used in photocatalytic transformations.
2′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-carbonitrile: This derivative is used in organic light-emitting diodes (OLEDs) and has different electronic properties compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows for a range of chemical reactions and applications that may not be possible with other carbazole derivatives.
Propriétés
Formule moléculaire |
C15H12ClNO |
|---|---|
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
1-carbazol-9-yl-2-chloropropan-1-one |
InChI |
InChI=1S/C15H12ClNO/c1-10(16)15(18)17-13-8-4-2-6-11(13)12-7-3-5-9-14(12)17/h2-10H,1H3 |
Clé InChI |
FLTJVSXNIACUCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1C2=CC=CC=C2C3=CC=CC=C31)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-1-(6-bromo-1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14962087.png)
![2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14962101.png)
![6,8,8,9-tetramethyl-3-(4-methylpentanoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14962125.png)

![N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B14962131.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B14962135.png)

![3-(2-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14962146.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B14962152.png)
![3-(2-chlorophenyl)-5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14962154.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B14962155.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one](/img/structure/B14962156.png)
![[3-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-2-yl)phenyl] benzoate](/img/structure/B14962163.png)
